2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features multiple heterocyclic rings, including pyrazole, pyrazine, and triazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Pyrazine Ring: Pyrazine derivatives can be synthesized via cyclization reactions involving diamines and dicarbonyl compounds.
Construction of the Triazole Ring: The triazole ring is often formed using a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final compound is assembled through coupling reactions, such as amide bond formation, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring might yield phenolic derivatives, while reduction of nitro groups would produce amines.
Scientific Research Applications
2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the triazole and pyrazine rings.
N-(2-(1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide: Similar but lacks the phenyl group.
2-phenyl-N-(2-(pyrazin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide: Similar but lacks the pyrazole ring.
Uniqueness
The uniqueness of 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide lies in its combination of multiple heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O/c27-18(17-13-22-26(24-17)14-4-2-1-3-5-14)21-9-11-25-10-6-15(23-25)16-12-19-7-8-20-16/h1-8,10,12-13H,9,11H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQRRQABTYAQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.